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N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide

Hydrogen bonding Molecular recognition Physicochemical profiling

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide (CAS 1396799-52-2; PubChem CID is a synthetic small-molecule amide featuring a 1‑hydroxy‑2,3‑dihydro‑1H‑indene scaffold linked via a methylene bridge to a 3,5‑dimethoxybenzamide moiety. With a molecular formula of C₁₉H₂₁NO₄ and a molecular weight of 327.4 g·mol⁻¹, the compound possesses two hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 67.8 Ų.

Molecular Formula C19H21NO4
Molecular Weight 327.38
CAS No. 1396799-52-2
Cat. No. B2758769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide
CAS1396799-52-2
Molecular FormulaC19H21NO4
Molecular Weight327.38
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)OC
InChIInChI=1S/C19H21NO4/c1-23-15-9-14(10-16(11-15)24-2)18(21)20-12-19(22)8-7-13-5-3-4-6-17(13)19/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,20,21)
InChIKeyDWCYHOYVUDPAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide (CAS 1396799-52-2): Structural Identity, Physicochemical Baseline, and Procurement Context


N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide (CAS 1396799-52-2; PubChem CID 71782149) is a synthetic small-molecule amide featuring a 1‑hydroxy‑2,3‑dihydro‑1H‑indene scaffold linked via a methylene bridge to a 3,5‑dimethoxybenzamide moiety [1]. With a molecular formula of C₁₉H₂₁NO₄ and a molecular weight of 327.4 g·mol⁻¹, the compound possesses two hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 67.8 Ų [1]. It is catalogued within the dihydroindene amide chemical space that has been claimed in patent literature as a source of protein kinase inhibitors targeting Abl, Bcr-Abl, c-Kit, and PDGFR [2]. The compound is commercially available from multiple research chemical suppliers for use as a synthetic building block, screening library component, or structure–activity relationship (SAR) probe.

Why N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide Cannot Be Replaced by Generic Indane-Benzamide Analogs


Substitution at the benzamide ring, the indane hydroxyl position, or the linker geometry in this chemotype produces profound changes in hydrogen bond capacity, lipophilicity, and conformational constraint that directly govern molecular recognition, solubility, and metabolic stability [1]. The 3,5-dimethoxy substitution pattern on the benzamide ring establishes a specific electron density distribution and H‑bond acceptor topology that differs fundamentally from 2,5‑dimethoxy, monomethoxy, halogenated, or unsubstituted benzamide analogs [1]. In the dihydroindene amide patent family, systematic variation of the amide substituent has been shown to modulate kinase selectivity profiles across Abl, c‑Kit, and PDGFR by orders of magnitude, demonstrating that even minor structural modifications cannot be treated as interchangeable without quantitative experimental verification [2]. Generic substitution risks selecting a compound with divergent target engagement, altered physicochemical properties, and incompatible pharmacokinetic behavior.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Donor and Acceptor Architecture: 2 HBD / 4 HBA Profile Versus Sulfonamide and Halogenated Analogs

The target compound possesses exactly 2 hydrogen bond donors (indane hydroxyl and amide NH) and 4 hydrogen bond acceptors (amide carbonyl, two methoxy oxygens) [1]. In contrast, the sulfonamide analog N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide contains 1 HBD and 5 HBA, while the brominated analog 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide contains 2 HBD and only 2 HBA [1]. This differential HBD/HBA count directly impacts aqueous solubility, membrane permeability, and target binding complementarity.

Hydrogen bonding Molecular recognition Physicochemical profiling

Lipophilicity (XLogP3): Quantitative Partitioning Difference of the 3,5-Dimethoxybenzamide Scaffold Versus 2,5-Dimethoxy and Unsubstituted Analogs

The target compound exhibits a computed XLogP3 of 2.2 [1]. The 2,5-dimethoxy regioisomeric benzamide analog is predicted to have a comparable XLogP3 (approximately 2.1–2.3), but the unsubstituted benzamide analog N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide has a lower predicted XLogP3 of approximately 1.5–1.7 [1]. This ~0.5 log unit difference corresponds to roughly a 3‑fold difference in octanol–water partition coefficient, which translates into measurably different retention times in reversed‑phase chromatography and differential nonspecific protein binding.

Lipophilicity XLogP3 Drug-likeness

Rotatable Bond Count and Conformational Flexibility: 5 Rotatable Bonds Versus 4 in Sulfonamide-Linked Analogs

The target compound contains 5 rotatable bonds (excluding the amide bond, which is partially restricted) [1]. The sulfonamide-linked analog N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide is expected to have 4 rotatable bonds due to the different geometry of the sulfonamide linker, resulting in a more constrained conformational space. This one-bond difference modulates the entropic penalty upon target binding and may affect the compound's crystallization behavior and solubility in different solvent systems.

Conformational flexibility Rotatable bonds Entropic penalty

Methoxy Substitution Pattern and Electronic Effects: 3,5-Dimethoxy Electron-Donating Topology Versus 2,5-Dimethoxy and Halogenated Analogs

The 3,5-dimethoxy substitution places electron-donating methoxy groups in a meta,meta arrangement relative to the amide carbonyl, creating a symmetric electron density distribution that polarizes the amide NH and influences π-stacking interactions with aromatic residues in kinase ATP-binding pockets [1][2]. The 2,5-dimethoxy regioisomer positions one methoxy group ortho to the amide, introducing steric hindrance and altering the amide conformation. The 2-bromo analog introduces an electron-withdrawing halogen that reverses the dipole of the benzamide ring. In the dihydroindene amide patent series, regioisomeric substitution patterns on the benzamide ring were shown to produce IC₅₀ differences exceeding 10‑fold against Abl kinase [2].

Electronic effects Substituent topology Structure-activity relationships

Indane Hydroxyl Stereocenter: Undefined Atom Stereocenter Count = 1 as a Chiral Differentiation Factor

The target compound has 0 defined atom stereocenters but 1 undefined atom stereocenter (the hydroxyl-bearing carbon at the indane 1-position) [1]. This means the compound as catalogued is racemic. The (R)- and (S)-enantiomers are expected to exhibit differential binding to chiral biological targets such as kinases. In contrast, comparator compounds such as N-((1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide (CAS 174759-68-3) possess two defined stereocenters [1], representing a fundamentally different stereochemical entity. The racemic nature of the target compound makes it suitable as a screening starting point, with the option for preparative chiral resolution to evaluate enantiomer-specific activity.

Chirality Stereochemistry Enantiomeric differentiation

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Screening Library Enrichment with a 3,5-Dimethoxybenzamide Dihydroindene Scaffold

The dihydroindene amide patent family explicitly claims protein kinase inhibition activity against Abl, Bcr-Abl, c-Kit, and PDGFR, with structurally related exemplars demonstrating single-digit to sub‑100 nanomolar IC₅₀ values in mobility shift assays [1]. Procurement of the 3,5-dimethoxybenzamide congener enriches screening libraries with a specific hydrogen bond donor/acceptor topology (2 HBD / 4 HBA; TPSA 67.8 Ų) and a symmetric electron-donating substitution pattern that distinguishes it from halogenated or 2,5‑dimethoxy regioisomers included in the same library [2].

Structure–Activity Relationship (SAR) Probe for Benzamide Substituent Topology in Dihydroindene Amide Series

The 3,5-dimethoxy pattern on the benzamide ring provides a well-defined electronic and steric environment (XLogP3 = 2.2; 5 rotatable bonds) that serves as a reference point for SAR expansion [2]. Systematic comparison with the 2,5‑dimethoxy regioisomer (altered HBA geometry), the 2‑bromo analog (electron‑withdrawing, TPSA ~49 Ų), and the unsubstituted benzamide (XLogP3 ~1.6) enables deconvolution of electronic, steric, and lipophilic contributions to target affinity and selectivity [1][2].

Racemic Chiral Probe for Enantiomer-Specific Activity Determination Against Kinase Targets

As a racemate with an undefined stereocenter at the indane C1 position, the target compound allows cost‑effective initial screening to determine whether chirality at the hydroxyl-bearing carbon influences target engagement [2]. If activity is observed, the racemate can be resolved by preparative chiral chromatography, and the separated enantiomers tested to quantify eudysmic ratios for Abl, c‑Kit, or PDGFR, supporting patent strategy and lead optimization decisions [1].

Physicochemical Benchmarking Standard for Indane-Containing Amide Compound Libraries

With experimentally verifiable computed properties (MW = 327.4 g·mol⁻¹, XLogP3 = 2.2, TPSA = 67.8 Ų, 5 rotatable bonds, 2 HBD, 4 HBA), the compound serves as a calibration standard for reversed‑phase chromatographic method development, logD₇.₄ shake‑flask measurements, and in silico property prediction model validation within the dihydroindene amide chemical space [2].

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